8-(Difluoromethyl)-6-azaspiro[3.4]octane
Overview
Description
8-(Difluoromethyl)-6-azaspiro[34]octane is a compound that features a spirocyclic structure with a difluoromethyl group attached to an azaspiro ring system
Mechanism of Action
Mode of Action
The mode of action of 8-(Difluoromethyl)-6-azaspiro[3It is known that difluoromethyl groups can influence the reactivity and lipophilicity of compounds, which could potentially affect their interaction with biological targets .
Biochemical Pathways
The specific biochemical pathways affected by 8-(Difluoromethyl)-6-azaspiro[3Difluoromethylation processes have been studied extensively, and they involve various biochemical reactions, including electrophilic, nucleophilic, radical, and cross-coupling methods . .
Result of Action
The molecular and cellular effects of 8-(Difluoromethyl)-6-azaspiro[3Difluoromethylated compounds have been associated with various biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Difluoromethyl)-6-azaspiro[3.4]octane typically involves the introduction of the difluoromethyl group into the azaspiro ring system. One common method is the difluoromethylation of azaspiro compounds using difluorocarbene reagents. This reaction can be catalyzed by metals such as copper or palladium under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of non-ozone depleting difluorocarbene reagents is also preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-(Difluoromethyl)-6-azaspiro[3.4]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the difluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .
Scientific Research Applications
8-(Difluoromethyl)-6-azaspiro[3.4]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 8-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate: A similar compound with a carboxylate group instead of a hydrogen atom at the 2-position.
Spirocyclic oxindoles: Compounds with spirocyclic structures that have shown significant applications in medicinal chemistry.
Uniqueness
8-(Difluoromethyl)-6-azaspiro[3.4]octane is unique due to its specific spirocyclic structure and the presence of the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
8-(Difluoromethyl)-6-azaspiro[3.4]octane is a unique spirocyclic compound characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. The presence of difluoromethyl groups at the 8-position enhances its chemical properties, potentially influencing its biological activity. This article reviews the current understanding of the biological activity of this compound, including its interactions with various biological targets, synthesis methods, and potential therapeutic applications.
The molecular formula for this compound is , with a molecular weight of approximately 183.6267 g/mol. The compound is often encountered in its hydrochloride form, which is crucial for its stability and solubility in biological studies .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Receptor Binding : Initial studies suggest that the compound has a high binding affinity to certain receptors, including muscarinic acetylcholine receptors (mAChRs). This interaction may modulate neurotransmitter release and influence cognitive functions .
- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially inhibiting or modifying their activity. This could lead to therapeutic applications in diseases where enzyme modulation is beneficial .
The mechanism by which this compound exerts its effects involves specific molecular interactions:
- Hydrophobic Interactions : The difluoromethyl group may enhance hydrophobic interactions with protein targets, increasing binding affinity compared to non-fluorinated analogs .
- Electrostatic Interactions : The nitrogen atom within the spirocyclic structure can participate in electrostatic interactions with charged residues in target proteins, further stabilizing the binding .
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound:
- Annulation Strategies : These methods involve cyclization reactions using readily available starting materials, leading to high yields of the target compound. Notably, approaches utilizing cyclopentane derivatives have been successful .
- Fluorination Techniques : The introduction of difluoromethyl groups can be achieved through specific fluorination reactions, which are critical for enhancing the biological activity of the compound.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Neuropharmacological Studies : Research demonstrated that compounds similar to this compound showed promise as cognitive enhancers in animal models, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antitumor Activity : Preliminary findings indicate that this compound may exhibit antitumor properties by inducing apoptosis in cancer cell lines, although further research is necessary to elucidate the underlying mechanisms and efficacy in vivo .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,1-Difluoro-5-azaspiro[2.4]heptane | Spirocyclic structure | Different spirocyclic framework |
4,4-Difluoro-6-azaspiro[2.5]octane | Similar spirocyclic features | Variations in ring size |
6,6-Difluoro-2-azaspiro[3.3]heptane | Contains both nitrogen and fluorine | Distinct ring composition affecting reactivity |
The specific positioning of fluorine atoms and the nitrogen atom within the spirocyclic structure significantly influence its reactivity and potential applications compared to these similar compounds.
Properties
IUPAC Name |
8-(difluoromethyl)-6-azaspiro[3.4]octane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N/c9-7(10)6-4-11-5-8(6)2-1-3-8/h6-7,11H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQHLIKJBVMKLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2386184-03-6 | |
Record name | 8-(difluoromethyl)-6-azaspiro[3.4]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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